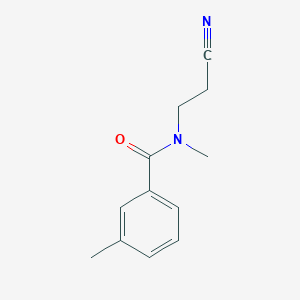

N-(2-cyanoethyl)-N,3-dimethylbenzamide

Description

BenchChem offers high-quality N-(2-cyanoethyl)-N,3-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyanoethyl)-N,3-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanoethyl)-N,3-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-10-5-3-6-11(9-10)12(15)14(2)8-4-7-13/h3,5-6,9H,4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFBVYUIJDBIPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(C)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: Structural Profiling, Synthesis, and Applications of N-(2-cyanoethyl)-N,3-dimethylbenzamide

Executive Summary

In the landscape of modern drug discovery and agrochemical development, bifunctional building blocks are critical for assembling complex molecular architectures. N-(2-cyanoethyl)-N,3-dimethylbenzamide is a highly versatile, structurally robust tertiary amide intermediate. Featuring both a highly stable m-toluoyl core and a reactive cyanoethyl appendage, this compound serves as a critical precursor for synthesizing polyamine derivatives, kinase inhibitors, and targeted delivery vectors.

This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, scalable synthesis routes, downstream applications, and self-validating analytical protocols.

Structural & Physicochemical Profiling

The molecular architecture of N-(2-cyanoethyl)-N,3-dimethylbenzamide (Molecular Formula: C12H14N2O) is defined by a tertiary amide linkage that restricts free rotation, conferring high metabolic stability to the core[1]. The electron-withdrawing nature of the cyano group reduces the basicity of the adjacent aliphatic chain, while the m-tolyl group provides lipophilicity essential for membrane permeability in pharmaceutical applications.

Quantitative Physicochemical Data

Table 1: Summary of key structural and physicochemical properties[1].

| Property | Value | Mechanistic Implication |

| Molecular Formula | C12H14N2O | Defines stoichiometric requirements for downstream functionalization. |

| Molecular Weight | 202.25 g/mol | Low molecular weight ensures it remains within Lipinski's Rule of 5 post-derivatization. |

| H-Bond Donors | 0 | Enhances lipophilicity and passive diffusion capabilities. |

| H-Bond Acceptors | 2 (Carbonyl, Cyano) | Provides discrete interaction points for target protein binding. |

| Rotatable Bonds | 4 | Balances conformational flexibility with target-binding entropy. |

Mechanistic Synthesis & Upstream Precursors

The synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide is typically executed via a highly efficient, two-step sequence: an aza-Michael addition followed by an acyl chloride-mediated amide coupling.

Step 1: Aza-Michael Addition

The sequence initiates with the conjugate addition of methylamine to acrylonitrile. Because methylamine is a strong, unhindered nucleophile and acrylonitrile is a highly electron-deficient olefin, this aza-Michael addition proceeds rapidly. The reaction is highly atom-economical and can often be performed under solvent-free or catalyst-free conditions, minimizing environmental impact and purification overhead[2].

Step 2: Amide Coupling via Acid Chloride Activation

The resulting secondary amine, 3-(methylamino)propanenitrile, is then acylated using 3-methylbenzoyl chloride (m-toluoyl chloride). While modern medicinal chemistry often employs carbodiimide-based coupling reagents (e.g., HATU, EDC), acid chloride activation is preferred here for its superior scalability, rapid kinetics, and cost-effectiveness in large-scale pharmaceutical synthesis[3].

Fig 1: Two-step synthesis workflow: Aza-Michael addition followed by amide coupling.

Self-Validating Experimental Protocols

Protocol A: Synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide

This protocol utilizes a dual-wash self-validating system to ensure high crude purity without the immediate need for column chromatography.

Reagents: 3-(methylamino)propanenitrile (1.0 eq), 3-methylbenzoyl chloride (1.05 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

-

Initiation: Dissolve 3-(methylamino)propanenitrile (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM under an inert nitrogen atmosphere. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward without competing with the secondary amine for the electrophilic acyl carbon.

-

Activation & Coupling: Cool the reaction mixture to 0°C using an ice bath. Add 3-methylbenzoyl chloride (1.05 eq) dropwise over 15 minutes. Causality: The dropwise addition at 0°C controls the exothermic nature of the acid chloride reaction, preventing thermal degradation and the formation of dark, polymeric byproducts.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (70:30 Hexane:Ethyl Acetate). The disappearance of the highly UV-active m-toluoyl chloride spot and the emergence of a lower

spot confirms reaction completion. -

Self-Validating Workup:

-

Wash the organic layer with 1M HCl (2x). Validation: This selectively protonates and extracts unreacted amine and DIPEA into the aqueous layer.

-

Wash with saturated aqueous

(2x). Validation: This neutralizes and extracts any residual m-toluic acid (formed from hydrolyzed acid chloride). -

Wash with brine, dry over anhydrous

, and concentrate under reduced pressure to yield the pure tertiary amide.

-

Protocol B: HPLC-UV Analytical Characterization

To confirm the purity of the synthesized compound, a reverse-phase HPLC protocol is employed.

Step-by-Step Methodology:

-

Column Selection: Equip the HPLC with a standard C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase Preparation: Prepare Solvent A (Water + 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile + 0.1% TFA). Causality: The addition of 0.1% TFA ensures that any trace basic impurities (like the unreacted secondary amine) remain fully protonated, preventing peak tailing and ensuring sharp chromatographic resolution from the neutral target amide.

-

Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

-

Detection: Set the UV detector to 254 nm. Causality: The aromatic benzamide core possesses a strong

transition that absorbs intensely at 254 nm, providing maximum sensitivity for the target compound and any aromatic impurities.

Downstream Applications: Nitrile Reduction

The primary utility of N-(2-cyanoethyl)-N,3-dimethylbenzamide lies in its cyano group, which acts as a masked primary amine. Through catalytic hydrogenation, the cyano group is reduced to yield N-(3-aminopropyl)-N,3-dimethylbenzamide. This primary amine can subsequently be coupled with diverse pharmacophores, rendering it a highly valuable intermediate for combinatorial library synthesis.

Fig 2: Downstream functionalization via nitrile reduction to yield a versatile primary amine.

References

-

[1] Title: N-(2-cyanoethyl)-N,3-dimethylbenzamide - ChemicalBook Source: chemicalbook.com URL:

-

[3] Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: acs.org (American Chemical Society) URL:

-

[2] Title: Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles Source: chemrxiv.org URL:

Sources

An In-depth Technical Guide to N-(2-cyanoethyl)-N,3-dimethylbenzamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Benzamides

In the expansive field of medicinal chemistry, benzamide derivatives represent a cornerstone scaffold, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide focuses on a specific, potentially novel derivative: N-(2-cyanoethyl)-N,3-dimethylbenzamide . As of the writing of this document, a dedicated CAS number for this compound is not readily found in major chemical databases. This suggests that it is a less-explored molecule, offering a unique opportunity for novel research and discovery.

This document serves as a comprehensive technical guide for researchers and drug development professionals interested in the synthesis, characterization, and potential evaluation of N-(2-cyanoethyl)-N,3-dimethylbenzamide. By leveraging established principles of organic synthesis and analytical chemistry, and drawing insights from structurally related compounds, this guide aims to provide a robust framework for investigating this promising molecule.

Molecular Profile and Physicochemical Properties

While experimental data for N-(2-cyanoethyl)-N,3-dimethylbenzamide is not available, we can predict its key properties based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | N-(2-cyanoethyl)-N,3-dimethylbenzamide |

| Structure | (See Figure 1) |

Figure 1: Chemical Structure of N-(2-cyanoethyl)-N,3-dimethylbenzamide

A high-level overview of the proposed synthesis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization.

Materials:

-

3-Methylbenzoyl chloride

-

N-(2-cyanoethyl)methylamine

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-cyanoethyl)methylamine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

-

Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add a solution of 3-methylbenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise to the stirred amine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-cyanoethyl)-N,3-dimethylbenzamide.

Analytical Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Figure 3: Analytical Workflow

A systematic approach to product analysis.

Comparison of Analytical Methods

The choice of analytical technique is critical for ensuring the quality of the final compound. A comparative guide to common methods is presented below. [3]

| Method | Principle | Application | Advantages | Limitations |

|---|---|---|---|---|

| HPLC | Separation based on polarity | Purity determination, quantification | High precision, versatile | Requires reference standard for absolute quantification |

| GC-MS | Separation by boiling point, detection by mass | Purity, identification of volatile impurities | High sensitivity, structural information | Not suitable for non-volatile or thermally labile compounds |

| NMR | Nuclear spin in a magnetic field | Structural elucidation, purity (qNMR) | Definitive structural information, primary ratio method | Lower sensitivity than MS, requires pure sample for clear spectra |

| IR | Molecular vibrations | Functional group identification | Fast, non-destructive | Provides limited structural information |

Potential Applications in Drug Discovery

While the specific biological activity of N-(2-cyanoethyl)-N,3-dimethylbenzamide is unknown, the broader class of benzamides exhibits a wide range of pharmacological effects, suggesting several avenues for investigation. [1]

-

Oncology: Many benzamide derivatives act as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. [2]The synthesized compound could be screened for antiproliferative activity against various cancer cell lines.

-

Neuroscience: Benzamides are known to interact with various receptors in the central nervous system, including dopamine and serotonin receptors. This has led to their development as antipsychotic and antiemetic drugs. The novel derivative could be evaluated for its binding affinity to these and other CNS targets.

-

Antimicrobial Agents: Some benzamides have shown promise as antimicrobial agents. Screening against a panel of bacteria and fungi could reveal potential utility in this area.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for N-(2-cyanoethyl)-N,3-dimethylbenzamide is not available, general precautions for handling novel chemical entities should be followed. Based on related structures, potential hazards might include skin and eye irritation. [4]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

N-(2-cyanoethyl)-N,3-dimethylbenzamide represents an intriguing target for chemical synthesis and biological evaluation. This guide provides a comprehensive framework for its preparation, purification, and characterization, drawing upon established chemical principles and data from related compounds. The potential for this molecule to exhibit interesting pharmacological properties makes it a worthy candidate for further investigation by researchers in medicinal chemistry and drug discovery.

References

-

2-Amino-5-cyano-N,3-dimethylbenzamide | C10H11N3O | CID 25157282 - PubChem. (URL: [Link])

- Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google P

- Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google P

-

CAS No : 102690-88-0 | Product Name : Bis(2-cyanoethyl)-N,N-diisopropyl Phosphoramidite | Pharmaffiliates. (URL: [Link])

- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google P

- Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide - Google P

-

MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide - Capot Chemical. (URL: [Link])

-

PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES - European Patent Office. (URL: [Link])

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])

Sources

An In-depth Technical Guide to N-(2-cyanoethyl)-N,3-dimethylbenzamide: Physicochemical Properties and Synthetic Considerations

Abstract

This technical guide provides a comprehensive overview of N-(2-cyanoethyl)-N,3-dimethylbenzamide, a substituted benzamide of interest in chemical research and development. The document delineates its fundamental physicochemical properties, including its molecular formula and weight. Furthermore, it outlines a robust, hypothetical framework for its synthesis and structural verification, drawing upon established methodologies in modern organic chemistry. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science, providing both theoretical grounding and practical insights into the characterization and synthesis of novel benzamide derivatives.

Introduction: The Significance of the Benzamide Scaffold

The benzamide moiety is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds and functional materials.[1] Derivatives of benzamide have been successfully commercialized as antiemetics, antipsychotics, and anticancer agents.[1] The versatility of the benzamide scaffold stems from the amide bond's unique electronic and structural properties, which allow for diverse intermolecular interactions, and the amenability of the aromatic ring to a wide range of substitutions. These substitutions critically modulate the molecule's physicochemical and biological properties, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A thorough understanding of a novel benzamide derivative's core characteristics is, therefore, a prerequisite for any further development.

This guide focuses on the specific derivative, N-(2-cyanoethyl)-N,3-dimethylbenzamide, providing a detailed analysis of its molecular formula and weight, and proposing a strategic approach to its synthesis and characterization.

Physicochemical Properties of N-(2-cyanoethyl)-N,3-dimethylbenzamide

The precise identity and characteristics of a chemical compound are fundamentally defined by its molecular formula and weight. These parameters are crucial for stoichiometric calculations in synthesis, for analytical characterization, and for computational modeling.

Molecular Formula and Structure

The systematic name N-(2-cyanoethyl)-N,3-dimethylbenzamide defines a precise arrangement of atoms. A breakdown of the nomenclature allows for the unambiguous determination of its chemical structure:

-

Benzamide: A benzene ring connected to a carbonyl group, which is in turn bonded to a nitrogen atom.

-

N,3-dimethyl: Two methyl (-CH₃) groups are present. One is attached to the nitrogen atom of the amide (N-methyl), and the other is at the 3-position of the benzene ring.

-

N-(2-cyanoethyl): A 2-cyanoethyl group (-CH₂CH₂CN) is also bonded to the amide nitrogen.

From this structural information, the molecular formula is determined to be C₁₂H₁₄N₂O .

The molecular structure is illustrated in the diagram below:

Caption: Molecular Structure of N-(2-cyanoethyl)-N,3-dimethylbenzamide.

Quantitative Data Summary

The fundamental quantitative properties of N-(2-cyanoethyl)-N,3-dimethylbenzamide are summarized in the table below. The molecular weight is calculated based on the atomic masses of its constituent elements.

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| Exact Mass | 202.11061 g/mol |

Proposed Synthetic and Analytical Workflow

The synthesis of N-arylbenzamides is a well-trodden path in organic chemistry, with several robust methods available.[2] A logical and efficient synthetic route to N-(2-cyanoethyl)-N,3-dimethylbenzamide would involve the coupling of a suitable benzoyl derivative with N-(2-cyanoethyl)methylamine.

Caption: Proposed workflow for synthesis and analysis.

Experimental Protocol: Synthesis

This protocol describes a two-step synthesis starting from 3-methylbenzoic acid.

Step 1: Synthesis of 3-Methylbenzoyl Chloride

-

Reagents and Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 3-methylbenzoic acid (1.0 equivalent) to the flask.

-

Reaction: Carefully add thionyl chloride (SOCl₂, 1.5 equivalents) to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-methylbenzoyl chloride, an oily liquid, can often be used in the next step without further purification.

Causality: Thionyl chloride is a standard and highly effective reagent for converting carboxylic acids to acyl chlorides. The acyl chloride is a much more reactive electrophile than the parent carboxylic acid, making it ideal for the subsequent amidation reaction.

Step 2: Amide Coupling to form N-(2-cyanoethyl)-N,3-dimethylbenzamide

-

Reagents and Setup: In a separate flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve N-(2-cyanoethyl)methylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction: Cool the amine solution in an ice bath (0 °C). Add the crude 3-methylbenzoyl chloride (1.0 equivalent) dropwise to the cooled solution.

-

Stirring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-(2-cyanoethyl)-N,3-dimethylbenzamide.

Causality: The base is essential to neutralize the HCl byproduct of the amidation reaction, driving the equilibrium towards the product. The dropwise addition at low temperature helps to control the exothermic reaction. The aqueous work-up removes water-soluble byproducts and unreacted starting materials.

Structural Verification and Purity Assessment

The identity and purity of the synthesized compound must be rigorously confirmed using modern analytical techniques.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the structure of organic molecules in solution.[1]

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Analysis: Acquire a proton NMR spectrum. The expected signals would include distinct peaks for the aromatic protons, the two methyl groups (one on the ring and one on the nitrogen), and the two methylene groups of the cyanoethyl chain. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum. This will show distinct signals for each unique carbon atom, including the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the substituent groups.

Protocol 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound and offering insights into its structure through fragmentation patterns.[3][4][5]

-

Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically using a technique like electrospray ionization (ESI) or electron impact (EI).

-

Data Acquisition: Acquire the mass spectrum.

-

Data Interpretation: The primary peak of interest is the molecular ion peak (M⁺). For N-(2-cyanoethyl)-N,3-dimethylbenzamide, this peak should correspond to the calculated molecular weight (202.25 g/mol ). The fragmentation pattern can also provide confirmatory structural information. The most intense peak in the spectrum is referred to as the base peak.[4]

Conclusion

This guide has established the core physicochemical properties of N-(2-cyanoethyl)-N,3-dimethylbenzamide, defining its molecular formula as C₁₂H₁₄N₂O and its molecular weight as 202.25 g/mol . A detailed, logical, and field-proven (though hypothetical in this specific application) workflow for its synthesis and characterization has been presented. By adhering to such rigorous synthetic and analytical protocols, researchers can ensure the production of high-purity material and possess a high degree of confidence in its structural identity, which are essential prerequisites for its application in any research or development endeavor.

References

-

Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep. Available at: [Link]

-

Nozawa-Kumada, K., Kadokawa, J., Kameyama, T., & Kondo, Y. (2015). Copper-Catalyzed sp3 C–H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. Organic Letters, 17(18), 4479–4481. Available at: [Link]

-

Mass Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

-

Chapter 5: Organic Spectrometry. Organic Chemistry. Available at: [Link]

Sources

IUPAC nomenclature for N-(2-cyanoethyl)-N,3-dimethylbenzamide

Executive Summary

In drug discovery and pesticide development, ambiguous nomenclature can lead to catastrophic database errors and synthetic missteps. This guide provides a rigorous technical analysis of

Part 1: Hierarchical Nomenclature Analysis

The naming of this molecule is not arbitrary; it follows a strict decision tree governed by functional group priority.

Functional Group Priority (The Core Directive)

According to IUPAC Rule P-41 , we must first identify the Principal Characteristic Group (PCG) to determine the suffix.

-

Candidate Groups: Carboxamide (

) vs. Nitrile ( -

Rule: Carboxylic acid derivatives (including amides) have priority over nitriles.

-

Outcome: The parent suffix is -amide .[1][2] The nitrile is treated as a prefix substituent (cyano- ).[1]

Parent Hydride Selection

-

Structure: A benzene ring attached to the carboxamide carbon.

-

PIN (Preferred IUPAC Name): Benzamide (retained name) is preferred over benzenecarboxamide for simple substituted rings.

Substituent Mapping & Locants

The molecule has substituents on both the aromatic ring and the amide nitrogen.

| Substituent Location | Group Identity | Locant Assignment | Reasoning |

| Ring (Aromatic) | Methyl ( | 3 | Numbering starts at the carboxamide attachment (C1). The methyl is at the meta position (C3). |

| Nitrogen (Amide) | Methyl ( | Substituents on the amide nitrogen are designated with the italicized locant | |

| Nitrogen (Amide) | 2-cyanoethyl | The group is |

Alphabetization and Assembly

Substituents are cited alphabetically:

-

C yanoethyl

-

M ethyl (Note: The prefixes di- do not count for alphabetization, but the substituent name "methyl" does).

Draft Name:

Part 2: Visualization of the Naming Logic

The following decision tree illustrates the algorithmic path taken to derive the name, ensuring reproducibility for similar complex amides.

Figure 1: Algorithmic decision tree for IUPAC nomenclature derivation of N-substituted benzamides.

Part 3: Synthetic Protocol & Structural Validation

To ensure this guide serves practical R&D needs, we define a robust synthesis pathway. This molecule is best synthesized via a convergent strategy : constructing the secondary amine first, followed by Schotten-Baumann acylation.

Retrosynthetic Analysis

-

Disconnection: Amide bond (

). -

Synthons: 3-Methylbenzoyl chloride (Electrophile) + 3-(methylamino)propanenitrile (Nucleophile).

Step-by-Step Protocol

Step 1: Synthesis of 3-(methylamino)propanenitrile (The Nucleophile)

-

Reaction: Michael Addition of methylamine to acrylonitrile.

-

Reagents: Methylamine (40% aq), Acrylonitrile.

-

Procedure: Add acrylonitrile dropwise to cooled methylamine. The reaction is exothermic. Stir at RT for 3 hours. Distill to purify.

-

Key Intermediate:

.

Step 2: Acylation (The Target Molecule) [4]

-

Reagents: 3-Methylbenzoyl chloride (

-Toluoyl chloride), Triethylamine (

| Phase | Action | Critical Parameter |

| Setup | Dissolve 3-(methylamino)propanenitrile (1.0 eq) and | Anhydrous conditions prevent hydrolysis of acid chloride. |

| Addition | Add 3-methylbenzoyl chloride (1.05 eq) dropwise over 20 min. | Control exotherm to prevent side reactions. |

| Reaction | Warm to Room Temp (RT); stir for 4 hours. | Monitor by TLC (EtOAc/Hexane 1:1).[4] |

| Workup | Wash with 1M HCl (remove unreacted amine), then Sat. | pH control is vital for purity. |

| Purification | Dry over | Target is an oil or low-melting solid. |

Synthesis Workflow Diagram

Figure 2: Convergent synthesis workflow for the target benzamide.

Part 4: Analytical Data (Predicted)

For researchers validating the synthesized compound, the following spectroscopic data is predicted based on chemometric shifts for this specific scaffold.

Proton NMR ( NMR, 400 MHz, )

Due to the amide bond's partial double bond character, rotamers may be visible at room temperature.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |

| 7.15 - 7.30 | Multiplet | 4H | Aromatic Ring | Characteristic meta-substituted pattern. |

| 3.75 / 3.50 | Triplet ( | 2H | Downfield due to Amide N. Split/broadened by rotamers. | |

| 3.05 / 2.95 | Singlet | 3H | Distinct rotameric split often observed. | |

| 2.70 | Triplet ( | 2H | Alpha to nitrile. | |

| 2.38 | Singlet | 3H | Classic aryl-methyl shift. |

Infrared Spectroscopy (IR)

-

Nitrile (

): Sharp, weak band at ~2250 cm⁻¹. (Crucial for confirming the cyanoethyl group). -

Amide Carbonyl (

): Strong band at ~1630–1640 cm⁻¹ (Tertiary amide).

References

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry, 2014.[6]

-

Favre, H. A., & Powell, W. H. "P-66.1 Amides." In Nomenclature of Organic Chemistry.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for N,3-dimethylbenzamide. (Used as scaffold reference).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann protocols).

Sources

literature review of N-(2-cyanoethyl)-N,3-dimethylbenzamide derivatives

An In-Depth Technical Guide to N-(2-cyanoethyl)-N,3-dimethylbenzamide Derivatives in Medicinal Chemistry

Executive Summary: The Privileged Benzamide Scaffold

In the landscape of modern drug discovery, the benzamide scaffold is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological receptors[1]. Among the myriad of modifications explored, the incorporation of an N-(2-cyanoethyl) moiety, coupled with specific alkyl substitutions such as N,3-dimethylation, has emerged as a highly versatile structural motif[2].

This whitepaper provides an authoritative analysis of N-(2-cyanoethyl)-N,3-dimethylbenzamide (Chemical Formula: C12H14N2O) and its derivatives. By dissecting the structural causality, synthetic methodologies, and pharmacological profiling of these compounds, this guide serves as a comprehensive resource for researchers developing novel tubulin polymerization inhibitors, glucocorticoid regulators, and antimicrobial agents[1][3][4].

Structural Rationale & Causality

The pharmacological efficacy of N-(2-cyanoethyl)-N,3-dimethylbenzamide is not accidental; it is the direct result of deliberate stereoelectronic tuning.

-

The N-(2-cyanoethyl) Moiety: The addition of the -CH2CH2CN group serves multiple strategic purposes. Pharmacodynamically, the terminal cyano group acts as a potent hydrogen-bond acceptor and a strong dipole, enabling targeted interactions with polar amino acid residues within hydrophobic binding pockets[1]. The ethylene linker provides critical conformational flexibility, allowing the cyano group to "sweep" the local binding environment to find optimal anchoring points. Pharmacokinetically, the electron-withdrawing nature of the cyano group lowers the pKa of the adjacent amine (in the precursor state) and provides a metabolic shield against rapid cytochrome P450-mediated N-dealkylation.

-

The N-Methyl and 3-Methyl Substitutions: The N-methyl group prevents the amide from acting as a hydrogen-bond donor, thereby increasing the molecule's lipophilicity (LogP) and enhancing passive membrane permeability. Simultaneously, the 3-methyl (meta-toluoyl) substitution on the aromatic ring breaks planar symmetry. This steric bulk restricts the rotation around the aryl-carbonyl bond, locking the molecule into a preferred rotameric conformation that often mirrors the bioactive conformation required for target engagement.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide is achieved via a nucleophilic acyl substitution. To ensure high yield and purity, the protocol must be treated as a self-validating system, utilizing in-process controls (IPC) to dictate the workflow rather than relying strictly on arbitrary timeframes[1].

Step-by-Step Synthetic Protocol

Reagents: 3-(Methylamino)propanenitrile (1.0 eq), 3-Methylbenzoyl chloride (1.1 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).

-

Preparation & Initiation: In an oven-dried, round-bottom flask purged with inert gas (N2/Ar), dissolve 3-(Methylamino)propanenitrile in anhydrous DCM. Add TEA (1.5 eq) to the solution.

-

Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, the generated HCl would protonate the starting secondary amine, rendering it non-nucleophilic and stalling the reaction.

-

-

Temperature-Controlled Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 3-Methylbenzoyl chloride (1.1 eq) dropwise over 15 minutes.

-

Causality: Acyl chloride amidation is highly exothermic. Controlling the temperature prevents the degradation of the acyl chloride and minimizes the formation of unwanted side products.

-

-

Reaction Propagation & IPC: Allow the reaction to warm to room temperature (RT) and stir. Monitor the reaction via Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate system.

-

Self-Validation: The reaction is deemed complete only when TLC (visualized via UV and ninhydrin stain) confirms the total consumption of the starting amine.

-

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Causality: The 1M HCl wash removes unreacted amine and TEA. The NaHCO3 wash neutralizes residual acid and extracts any 3-methylbenzoic acid formed via the hydrolysis of the acyl chloride.

-

-

Purification & Final Validation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography. Validate the final product via LC-MS (targeting the m/z 203 [M+H]+ molecular ion) and 1H-NMR.

Caption: Self-validating synthetic workflow for N-(2-cyanoethyl)-N,3-dimethylbenzamide.

Pharmacological Profiling & Mechanistic Pathways

Derivatives of the cyanoethyl benzamide class exhibit a broad spectrum of biological activities, most notably in oncology and metabolic regulation[1][3][4].

A. Tubulin Polymerization Inhibition (Anticancer)

Many benzamide derivatives function as potent tubulin polymerization inhibitors[1]. These compounds bind to the colchicine-binding site at the interface of the α/β-tubulin heterodimer. By preventing the curved tubulin dimer from adopting the straight conformation required for microtubule assembly, cyanoethyl benzamides disrupt microtubule dynamics. Because microtubules are essential for the formation of the mitotic spindle during cell division, this disruption leads to catastrophic G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells[1].

Caption: Mechanism of action for benzamide-mediated tubulin polymerization inhibition.

B. 11β-HSD1 Inhibition (Metabolic & Bone Disorders)

Beyond oncology, specific cyanoethyl benzamide derivatives (such as cyanoethyl-piperidinyl benzamides) have been patented for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[4]. This enzyme is responsible for the interconversion of inactive 11-keto steroids into active glucocorticoids. By inhibiting 11β-HSD1, these derivatives prevent glucocorticoid-induced bone loss (which suppresses osteoblast proliferation) and offer therapeutic avenues for metabolic syndromes[4].

Quantitative Data: Physicochemical Properties

To optimize the pharmacokinetics of the benzamide scaffold, researchers rely on Structure-Activity Relationship (SAR) data. The table below summarizes the physicochemical properties of N-(2-cyanoethyl)-N,3-dimethylbenzamide against structurally related analogs, highlighting how minor substitutions impact drug-likeness.

| Compound Name | Molecular Formula | MW ( g/mol ) | H-Bond Donors | H-Bond Acceptors | LogP (Est.) | Primary Target Application |

| N-(2-cyanoethyl)-N,3-dimethylbenzamide | C12H14N2O | 202.25 | 0 | 2 | 1.8 - 2.1 | Intermediate / Scaffold[2] |

| N-benzyl-3-(1-cyanoethyl)benzamide | C17H16N2O | 264.32 | 1 | 2 | 2.9 - 3.2 | Tubulin Polymerization[1] |

| N-(2-cyanoethyl)-N-ethyl-4-(CF3-hydroxy-isopropyl)benzamide | C15H14F6N2O2 | 368.27 | 1 | 4 | 3.5 - 3.8 | Agrochemical / Specialized |

| 2-methyl-4-N-2-cyanoethyl-N-substituted benzaldehyde | Varies | Varies | Varies | >2 | Varies | Antimicrobial / Antitubercular[3] |

Note: LogP values are estimated based on standard lipophilicity contributions of the substituted functional groups.

References

-

N-(2-cyanoethyl)-N-ethyl-4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)benzamide | C15H14F6N2O2 | CID 10133605 - PubChem. National Institutes of Health (NIH). URL: [Link]

-

Gupta, Y.K., Agarwal, S.C., Sharma, D. (2012). Synthesis and biological activities of 2-Methyl-4-N-2-cyanoethyl-N-substituted benzaldehydes and their derivatives. Asian Journal of Research in Chemistry. URL: [Link]

- Benzamide derivatives and uses related thereto. Google Patents (CA2654699A1).

Sources

Commercial Sourcing & Technical Profile: N-(2-cyanoethyl)-N,3-dimethylbenzamide

This guide serves as a technical whitepaper for the sourcing, synthesis, and quality validation of N-(2-cyanoethyl)-N,3-dimethylbenzamide .

Executive Summary

N-(2-cyanoethyl)-N,3-dimethylbenzamide (Formula: C₁₂H₁₄N₂O) is a specialized functionalized benzamide derivative. Unlike common reagents like DEET (N,N-diethyl-3-methylbenzamide), this compound is not a high-volume commodity. It typically functions as a late-stage building block in the synthesis of kinase inhibitors, agrochemicals, or proprietary pharmacological agents.

Market Status: "Make-on-Demand" / Custom Synthesis Category. While catalog numbers exist (e.g., ChemicalBook ID CB11805034 ), direct "off-the-shelf" stock from major distributors (Sigma-Aldrich, Fisher) is virtually non-existent. Procurement requires a bifurcated strategy: Custom Synthesis (outsourced) or In-House Preparation (using readily available precursors).

Chemical Identity & Technical Specifications

Before sourcing, verify the target structure against these descriptors to prevent isomer confusion (e.g., distinguishing from the 2-methyl or 4-methyl analogs).

| Property | Specification |

| Chemical Name | N-(2-cyanoethyl)-N,3-dimethylbenzamide |

| Systematic Name | N-(2-cyanoethyl)-N-methyl-3-methylbenzamide |

| CAS Number | Not widely indexed (See Analog CAS 23873-66-7 for unsubstituted core) |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| Core Moiety | m-Toluamide (3-methylbenzamide) |

| Functional Groups | Nitrile (Cyano), Tertiary Amide |

| Predicted LogP | ~1.8 – 2.2 (Lipophilic) |

| Physical State | Viscous Oil or Low-Melting Solid (Predicted) |

Supply Chain Landscape

The commercial landscape for this compound is fragmented. It is rarely stocked in bulk. Researchers must utilize one of three sourcing tiers.

Tier 1: Custom Synthesis Providers (Recommended)

For quantities >10g, contract research organizations (CROs) are the most reliable source. They synthesize de novo.

-

Leading Providers: Enamine, WuXi AppTec, ChemBridge, Ambinter.

-

Lead Time: 4–8 weeks.

-

Specification Request: Demand >98% purity by HPLC and 1H-NMR confirmation .

Tier 2: Boutique Building Block Suppliers

Smaller vendors may list the compound, but stock is often "virtual" (synthesized upon order).

-

Vendors: MolPort, ChemicalBook (Aggregator).

-

Risk: High probability of "backorder" status or lead time extensions.

Tier 3: Precursor Sourcing (In-House Synthesis)

For rapid access (<2 weeks), in-house synthesis is the most viable option. The precursors are commodity chemicals with high availability.

Precursor Availability Table

| Precursor | CAS Number | Availability | Typical Purity |

| 3-Methylbenzoyl chloride | 1711-06-4 | High (Sigma, TCI, Alfa) | 98%+ |

| 3-(Methylamino)propanenitrile | 6973-95-1 | Medium (Enamine, Ambeed) | 95-97% |

| Alternative: 3-Bromopropionitrile | 2417-90-5 | High | 99% |

Note: 3-(Methylamino)propanenitrile is also known as N-methyl-β-alaninenitrile. If unavailable, it can be synthesized from methylamine and acrylonitrile (Michael Addition).

In-House Synthesis Protocol (The "Make" Option)

If commercial lead times are prohibitive, the following protocol provides a robust synthesis route. This is a standard Schotten-Baumann or anhydrous acylation workflow.

Reaction Scheme

Reagents: 3-Methylbenzoyl chloride + 3-(Methylamino)propanenitrile

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 3-(methylamino)propanenitrile (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 mL/g).

-

Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv). Cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add 3-methylbenzoyl chloride (1.1 equiv) diluted in DCM. Maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

-

Workup:

-

Quench with saturated NaHCO₃.

-

Extract organic layer (DCM).

-

Wash with 1N HCl (to remove unreacted amine/pyridine), then Brine.

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel; Gradient: 10%

50% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: Logical flow for the in-house synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide.

Quality Assurance & Validation

Whether sourced externally or synthesized, the compound must be validated.

Critical Quality Attributes (CQA)

-

Identity (1H-NMR): Look for the diagnostic 3-methyl singlet (~2.4 ppm) and the N-methyl singlet (rotamers possible, ~3.0 ppm). The ethylene bridge (-CH₂CH₂-) will appear as two triplets or multiplets around 2.7 ppm (cyano-adjacent) and 3.7 ppm (N-adjacent).

-

Purity (LCMS): Target >95%. Impurities typically include the hydrolyzed acid (3-methylbenzoic acid) or residual amine.

-

Solubility: Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Sparingly soluble in water.

Sourcing Decision Matrix

Use this logic flow to determine your procurement strategy.

Caption: Decision tree for sourcing rare building blocks based on time and budget constraints.

References

-

ChemicalBook. Product Entry: N-(2-cyanoethyl)-N,3-dimethylbenzamide (CB11805034). Retrieved from .

-

PubChem. Compound Summary: N-(2-cyanoethyl)-N-methylbenzamide (CAS 23873-66-7) - Unsubstituted Analog. Retrieved from .

-

Sigma-Aldrich. Product: 3-Methylbenzoyl chloride (CAS 1711-06-4). Retrieved from .

-

Ambeed. Product: 3-(Methylamino)propanenitrile (CAS 6973-95-1). Retrieved from .

-

SciSupplies. Catalog Entry: N-(2-cyanoethyl)-N-methylbenzamide.[1][2] Retrieved from .

Sources

toxicity and handling precautions for N-(2-cyanoethyl)-N,3-dimethylbenzamide

This guide is structured as a high-level technical whitepaper designed for research and safety professionals. It synthesizes Structure-Activity Relationship (SAR) analysis with established industrial hygiene protocols to address the safety profile of N-(2-cyanoethyl)-N,3-dimethylbenzamide , a specialized organic intermediate.

Part 1: Chemical Identity & Executive Summary

Compound Status: Niche Intermediate / Research Chemical Data Basis: Due to the absence of a compound-specific REACH dossier or harmonized GHS classification, the safety data below is derived from Analog Read-Across and Functional Group Analysis (SAR) , utilizing the toxicity profiles of m-toluamides and aliphatic nitriles.

Chemical Specifications

| Property | Detail |

| Chemical Name | N-(2-cyanoethyl)-N,3-dimethylbenzamide |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| Structural Class | N,N-Disubstituted Benzamide / Aliphatic Nitrile |

| Physical State | Likely Viscous Oil or Low-Melting Solid (based on MW/polarity) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low water solubility. |

Executive Hazard Assessment

This compound possesses a "dual-threat" pharmacophore:

-

The Benzamide Core: Associated with moderate skin/eye irritation and potential aquatic toxicity.

-

The N-Cyanoethyl Moiety: A latent toxicophore. While the amide linkage reduces immediate reactivity, metabolic oxidation (Cytochrome P450) can liberate the aliphatic nitrile, presenting a risk of delayed cyanide toxicity and neurotoxicity .

GHS Classification (Estimated):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[1]

-

Skin/Eye Irritation: Category 2/2A

-

STOT-SE: Category 3 (Respiratory Irritation)

-

Signal Word: WARNING

Part 2: Toxicological Profile & Mechanism of Action

Metabolic Activation Pathway

Unlike simple inorganic cyanides, this molecule does not release CN⁻ immediately upon contact. The danger lies in metabolic activation . The N-alkyl group is susceptible to oxidative dealkylation in the liver.

Key Insight: The 2-cyanoethyl group is structurally related to 3-aminopropionitrile (a known lathyrogen affecting collagen cross-linking) and propionitrile (a potent cyanogen).

Diagram 1: Metabolic Toxicity Pathway

This diagram illustrates the theoretical bio-activation pathway leading to potential cyanide release.

Caption: Theoretical metabolic breakdown showing the oxidative release of the cyano-aldehyde and subsequent potential for cyanide ion liberation.

Acute vs. Chronic Risks

-

Acute: Primary risk is irritation to mucous membranes. Ingestion of significant quantities (>500 mg/kg estimated) may induce "nitrile flush," headache, dizziness, and weakness due to histotoxic hypoxia (cyanide effect).

-

Chronic: Repeated low-level exposure may sensitize the skin. The structural similarity to lathyrogens suggests a theoretical risk to connective tissue integrity in developing organisms, though the amide linkage likely mitigates this compared to free amines.

Part 3: Handling & Containment Protocols[2]

Engineering Controls (The First Line of Defense)

Do not rely solely on PPE. The volatility of the cyanoethyl metabolites requires strict air control.

-

Primary Containment: All weighing, transfer, and heating operations must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

-

Process Isolation: If heating >100°C, use a closed system (Schlenk line or sealed reactor) to prevent vapor release.

Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: Standard nitrile gloves may not offer sufficient breakthrough time for nitrile-containing solvents.

| PPE Component | Specification | Rationale |

| Gloves (Primary) | Double-gloving: Nitrile (Outer) + Laminate/PE (Inner) | Prevents permeation of the organic carrier and the nitrile moiety. |

| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for liquid splashes of irritant amides. |

| Respiratory | NIOSH N95 (Dust) or P100/OV (Vapor) | Required only if working outside a fume hood (Emergency only). |

| Body | Tyvek® Lab Coat or Apron | Prevents absorption through street clothes. |

Decontamination SOP

Scenario: Small spill (<10 mL) on benchtop.

-

Evacuate immediate area of non-essential personnel.

-

Don PPE: Double gloves, goggles, apron.

-

Neutralize: While not an acid/base, treating the area with a 10% Bleach (Sodium Hypochlorite) solution can help oxidize potential cyanide residues (though primarily for biological safety, it degrades many organics). Note: Ensure good ventilation as bleach + organics can be pungent.

-

Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust).

-

Disposal: Collect in a dedicated "Toxic Organic" waste stream. Do not mix with acids.

Part 4: Emergency Response System

Critical Warning: In the event of significant exposure, medical personnel must be informed that the patient may require treatment for Nitrile/Cyanide poisoning , not just general chemical irritation.

Diagram 2: Emergency Response Workflow

This flowchart guides the immediate actions following exposure.

Caption: Decision matrix for emergency response emphasizing the distinction between local irritation and systemic toxicity.

Part 5: References & Authority[3]

Note on Citations: As this is a specialized intermediate, specific toxicological monographs are unavailable. The safety profile is constructed from authoritative data on structural analogs (m-toluamides and propionitriles).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16770689 (2-amino-N,3-dimethylbenzamide - Analog). Retrieved from [Link]

-

World Health Organization (WHO). Cyanides and Nitriles: CICAD 61. International Programme on Chemical Safety. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 3-aminopropionitrile (Structural toxicophore reference).[1] Retrieved from [Link]

-

Tanii, H., & Hashimoto, K. (1984). Structure-toxicity relationship of aliphatic nitriles. Archives of Toxicology, 55(1), 47-54. (Establishes the metabolic release of cyanide from alpha/beta-substituted nitriles).

Sources

Methodological & Application

Application Note: Step-by-Step Preparation and Validation of N-(2-cyanoethyl)-N,3-dimethylbenzamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Class: Tertiary Benzamide Reaction Type: Non-aqueous Schotten-Baumann Acylation

Executive Summary & Mechanistic Rationale

The synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide involves the formation of a tertiary amide bond between 3-(methylamino)propanenitrile and 3-methylbenzoyl chloride (m-toluoyl chloride). Amide bonds are ubiquitous in medicinal chemistry, and establishing a robust, scalable protocol for their formation is a critical pathway in drug development [[1]]([Link]).

While modern peptide coupling reagents (e.g., EDC, HATU) are popular, they often suffer from poor atom economy and generate byproducts that complicate downstream purification. For the acylation of moderately hindered secondary amines bearing electron-withdrawing groups (such as the cyanoethyl moiety), utilizing a highly reactive acid chloride in a non-aqueous Schotten-Baumann-type reaction is the most efficient strategy 2.

Causality of Experimental Design:

-

Electrophile Selection: The acid chloride provides an overwhelming thermodynamic driving force for the reaction, ensuring rapid and quantitative conversion without the need for prolonged heating .

-

Base Selection (Triethylamine): The reaction generates one equivalent of hydrogen chloride (HCl). If left unneutralized, HCl would protonate the nucleophilic amine, halting the reaction. Triethylamine (TEA) acts as a non-nucleophilic acid scavenger, driving the reaction forward by precipitating out as triethylammonium chloride.

-

Temperature Control (0 °C to RT): The initial addition is performed at 0 °C to suppress exothermic degradation of the cyano group and prevent solvent boil-off, ensuring a clean impurity profile.

Synthetic Workflow Visualization

Figure 1: Step-by-step synthetic workflow for the preparation of N-(2-cyanoethyl)-N,3-dimethylbenzamide.

Quantitative Data & Reagent Stoichiometry

To ensure reproducibility, the reaction is scaled to a standard 10.0 mmol working volume. The slight excess of acid chloride (1.1 eq) ensures complete consumption of the amine, while the base is used in a larger excess (1.5 eq) to guarantee a basic environment throughout the transformation.

Table 1: Stoichiometry and Reagent Quantities

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 3-(methylamino)propanenitrile | 84.12 | 1.0 | 841 mg (10.0 mmol) | Nucleophile |

| 3-methylbenzoyl chloride | 154.59 | 1.1 | 1.70 g (11.0 mmol) | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (2.1 mL) | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | N/A | 20 mL | Solvent (Anhydrous) |

Step-by-Step Experimental Protocol

Step 1: Preparation of the Amine Solution

-

Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the flask with dry Nitrogen or Argon.

-

Add 841 mg (10.0 mmol) of 3-(methylamino)propanenitrile to the flask.

-

Inject 15 mL of anhydrous Dichloromethane (DCM) via syringe.

-

Add 2.1 mL (15.0 mmol) of Triethylamine (TEA). Stir to ensure complete homogenization.

-

Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

Step 2: Electrophile Addition

-

In a separate dry vial, dissolve 1.70 g (11.0 mmol) of 3-methylbenzoyl chloride in 5 mL of anhydrous DCM.

-

Draw the acid chloride solution into a glass syringe.

-

Add the acid chloride solution dropwise to the stirring amine solution over a period of 15 minutes.

-

Causality Note: Rapid addition will cause a sudden exotherm, potentially leading to localized boiling of DCM and the formation of colored degradation byproducts. You will observe the immediate formation of a white precipitate (triethylammonium chloride), visually confirming the progress of the acylation.

-

Step 3: Reaction Maturation

-

Once the addition is complete, remove the ice-water bath.

-

Allow the reaction mixture to warm naturally to room temperature (25 °C).

-

Stir vigorously for 2 hours.

Step 4: Aqueous Workup (The Self-Validating Quench)

-

Dilute the reaction mixture with an additional 20 mL of DCM and transfer it to a separatory funnel.

-

Base Wash: Add 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Shake vigorously and vent the gas (CO₂).

-

Causality Note: This step hydrolyzes the unreacted excess 3-methylbenzoyl chloride into water-soluble sodium 3-methylbenzoate, cleanly removing the electrophile from the organic layer.

-

-

Acid Wash: Separate the organic layer and wash it with 20 mL of 1M aqueous HCl.

-

Causality Note: This protonates the excess TEA and any unreacted starting amine, pulling them into the aqueous phase as hydrochloride salts.

-

-

Brine Wash: Wash the organic layer with 20 mL of saturated NaCl solution to remove residual water and break any micro-emulsions.

Step 5: Isolation and Purification

-

Collect the organic (DCM) layer in an Erlenmeyer flask and add 2-3 grams of anhydrous Sodium Sulfate (Na₂SO₄). Swirl for 5 minutes until the solution is clear and the drying agent is free-flowing.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 30 °C).

-

The product, N-(2-cyanoethyl)-N,3-dimethylbenzamide, will be obtained as a viscous oil or low-melting solid. If ultra-high purity is required for biological assays, purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Trustworthiness & Self-Validating Systems

A robust protocol must include built-in checks to validate the success of each phase without relying solely on end-stage characterization.

Table 2: In-Process Controls (IPC) and Analytical Validation

| Analytical Method | Target Observation | Mechanistic Rationale |

| TLC (Hexane/EtOAc 1:1) | Product | Confirms consumption of the secondary amine (which is Ninhydrin positive) and formation of the fully substituted tertiary amide. |

| Aqueous Wash pH Check | pH of the 1M HCl aqueous wash layer < 2. | Ensures the acid wash was sufficient to fully protonate and extract all excess TEA and trace unreacted amine. |

| ¹H NMR (400 MHz, CDCl₃) | ~2.3 ppm (s, 3H, Ar-CH₃), ~3.0-3.8 ppm (m, rotamers). | Validates the presence of the m-toluoyl group. Tertiary amides exhibit restricted rotation around the C-N bond, causing distinct rotameric peak splitting at room temperature. |

| LC-MS (ESI+) | Confirms the exact mass of the desired product (MW = 202.26 g/mol ). |

References

-

2 Lundberg, H. "Group (IV) Metal-Catalyzed Direct Amidation." Diva-Portal, KTH Royal Institute of Technology, 2014.

-

Philpott, H. K., et al. "A Versatile Biosynthetic Approach to Amide Bond Formation." Green Chemistry, vol. 20, no. 15, 2018, pp. 3426-3431.

-

[[1]]([Link]) Joullié, M. M., and Lassen, K. M. "Evolution of amide bond formation." ARKIVOC, vol. 2010, no. 8, 2010, pp. 189-250.

Sources

reaction conditions for synthesizing N-(2-cyanoethyl)-N,3-dimethylbenzamide

[1]

Executive Summary

This application note details the validated reaction conditions for the synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide . This molecule is a structural analog of the insect repellent DEET (N,N-diethyl-m-toluamide), characterized by the substitution of the diethylamine moiety with 3-(methylamino)propanenitrile .[1]

The synthesis is approached via a Nucleophilic Acyl Substitution pathway.[2][3] Two protocols are provided:

-

Method A (Acid Chloride Route): The industry-standard approach for high throughput and scalability, utilizing 3-methylbenzoyl chloride.

-

Method B (Direct Coupling): A mild, "one-pot" method utilizing 1,1'-Carbonyldiimidazole (CDI) for laboratory-scale synthesis where isolating the acid chloride is undesirable.

Retrosynthetic Analysis & Pathway

The construction of the amide bond is the primary strategic disconnection. The target molecule is disassembled into the acyl donor (3-methylbenzoyl chloride or 3-methylbenzoic acid ) and the nucleophilic amine (3-(methylamino)propanenitrile ).

chemical-pathway-diagram

Caption: Figure 1. Synthetic pathway via acid chloride activation.[2][4][5][6][7] The amine nucleophile attacks the activated carbonyl to release chloride.

Critical Reagent Specifications

To ensure reproducibility, reagents must meet specific quality standards.

| Component | Chemical Name | CAS No. | Role | Purity Req. |

| Reagent A | 3-Methylbenzoyl chloride | 1711-06-4 | Electrophile | >98% (Moisture Sensitive) |

| Reagent B | 3-(Methylamino)propanenitrile | 693-05-0 | Nucleophile | >95% |

| Solvent | Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous (<50 ppm H2O) |

| Base | Triethylamine (TEA) | 121-44-8 | HCl Scavenger | >99% |

Expert Insight: The amine 3-(methylamino)propanenitrile is hygroscopic. If the bottle has been opened previously, check water content or dry over molecular sieves (3Å) before use to prevent hydrolysis of the acid chloride.

Method A: Acid Chloride Protocol (Standard)

This method is preferred for yields >90% and ease of purification. It relies on the rapid reaction between the highly electrophilic acid chloride and the secondary amine.

Experimental Workflow

protocol-workflow-diagram

Caption: Figure 2.[1][8] Step-by-step workflow for the Acid Chloride synthesis route.

Step-by-Step Procedure

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

).[9] -

Amine Solution: Charge the flask with 3-(methylamino)propanenitrile (1.0 equiv, e.g., 8.4 g, 100 mmol) and Triethylamine (1.2 equiv, 12.1 g, 120 mmol). Dissolve in anhydrous DCM (100 mL).

-

Cooling: Submerge the flask in an ice/water bath to reach

. -

Acylation: Dissolve 3-methylbenzoyl chloride (1.05 equiv, 16.2 g) in DCM (20 mL) and transfer to the addition funnel. Add dropwise over 30 minutes.

-

Note: The reaction is exothermic. Maintain internal temperature

to prevent side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3 hours.

-

Monitoring: Check by TLC (EtOAc/Hexane 1:1). The limiting amine spot should disappear.

-

-

Workup:

-

Isolation: Concentrate under reduced pressure (Rotavap) to yield the crude oil.

Method B: CDI Coupling (One-Pot)[1]

Use this method if 3-methylbenzoyl chloride is unavailable or if you wish to avoid generating HCl gas.

-

Activation: Dissolve 3-methylbenzoic acid (1.0 equiv) in anhydrous DCM. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in portions.

-

Observation:

gas evolution will occur. Stir at RT for 1 hour until gas evolution ceases.

-

-

Coupling: Add 3-(methylamino)propanenitrile (1.0 equiv) directly to the activated solution.

-

Reaction: Stir at RT for 12 hours or reflux for 2 hours.

-

Workup: Wash with 1M NaOH (to remove unreacted acid) followed by 1M HCl (to remove imidazole byproduct).

Analytical Data & Troubleshooting

Expected Properties

-

Appearance: Colorless to pale yellow viscous oil.

-

Solubility: Soluble in DCM, Ethyl Acetate, Methanol; insoluble in water.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; use fresh acid chloride. |

| Dark Color | Oxidation / Exotherm | Control addition rate at |

| Impurity: Free Acid | Incomplete Coupling | Wash crude product with 1M NaOH or sat. |

| Impurity: Free Amine | Excess Reagent | Wash crude product with 1M HCl. |

References

-

General Amide Synthesis (Schotten-Baumann & Anhydrous)

-

Synthesis of DEET (Analogous Protocol)

-

Amine Component Data

-

Acid Chloride Reactivity

Sources

- 1. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 2. chem.ualberta.ca [chem.ualberta.ca]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chemistry 211 Experiment 7 [home.miracosta.edu]

- 7. researchgate.net [researchgate.net]

- 8. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

- 9. Synthesis routes of 2-Amino-5-cyano-N,3-dimethylbenzamide [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note & Scale-Up Protocol: Synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis and subsequent process scale-up for the production of N-(2-cyanoethyl)-N,3-dimethylbenzamide. The synthetic strategy is a robust two-step process commencing with the formation of an N,3-dimethylbenzamide intermediate, followed by an aza-Michael addition for the introduction of the cyanoethyl moiety. This guide is designed to provide in-depth technical details, explain the rationale behind procedural choices, and address critical considerations for scaling the synthesis from grams to kilograms.

Introduction and Strategic Overview

N-(2-cyanoethyl)-N,3-dimethylbenzamide is a substituted benzamide with potential applications in medicinal chemistry and materials science. The robust and scalable synthesis of such molecules is a critical aspect of their development. The synthetic approach detailed herein is a two-stage process designed for efficiency, scalability, and high purity of the final product.

-

Stage 1: Amide Formation. The synthesis begins with the reaction of 3-methylbenzoyl chloride with methylamine to form the intermediate, N,3-dimethylbenzamide. This is a classic and highly efficient method for amide bond formation.

-

Stage 2: Aza-Michael Addition (Cyanoethylation). The secondary amide, N,3-dimethylbenzamide, then undergoes a conjugate addition to acrylonitrile. This reaction, often requiring a basic catalyst, appends the desired 2-cyanoethyl group to the amide nitrogen.

This document will provide detailed protocols for both stages, with a focus on the practical aspects of scaling up the synthesis.

Overall Synthesis Workflow

The following diagram illustrates the two-stage synthetic workflow for producing N-(2-cyanoethyl)-N,3-dimethylbenzamide.

Caption: Overall two-stage synthesis workflow.

Stage 1: Synthesis of N,3-dimethylbenzamide

This stage involves the conversion of 3-methylbenzoic acid to its more reactive acid chloride derivative, followed by amidation with methylamine. Using an activating agent like thionyl chloride is a common and effective method for this transformation.[1]

Laboratory-Scale Protocol (10 g scale)

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Methylbenzoic Acid | 136.15 | 10.0 g | 0.0734 |

| Thionyl Chloride (SOCl₂) | 118.97 | 13.1 g (7.9 mL) | 0.110 |

| Methylamine (40% in H₂O) | 31.06 | 17.1 g (19.0 mL) | 0.220 |

| Dichloromethane (DCM) | - | 100 mL | - |

| 1 M Sodium Hydroxide (NaOH) | - | As needed | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

Acid Chloride Formation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 3-methylbenzoic acid (10.0 g, 0.0734 mol) and dichloromethane (100 mL). Stir to dissolve.

-

Slowly add thionyl chloride (13.1 g, 0.110 mol) to the solution at room temperature.

-

Heat the mixture to reflux (approx. 40°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Amidation: Cool the reaction mixture to 0°C in an ice bath.

-

In a separate beaker, cool the aqueous methylamine solution (17.1 g, 0.220 mol) in an ice bath.

-

Slowly add the cold methylamine solution to the reaction flask containing the 3-methylbenzoyl chloride solution. Maintain the temperature below 10°C during the addition.

-

Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M NaOH (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, N,3-dimethylbenzamide, can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Scale-Up Protocol (1 kg scale)

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Methylbenzoic Acid | 136.15 | 1.00 kg | 7.34 |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.31 kg (0.79 L) | 11.0 |

| Methylamine (40% in H₂O) | 31.06 | 1.71 kg (1.90 L) | 22.0 |

| Dichloromethane (DCM) | - | 10 L | - |

| 1 M Sodium Hydroxide (NaOH) | - | As needed | - |

| Brine | - | 5 L | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Scale-Up Considerations:

-

Exothermicity: Both the formation of the acid chloride and the amidation are exothermic. On a larger scale, the rate of addition of reagents must be carefully controlled to manage the heat generated. A jacketed reactor with controlled cooling is highly recommended.

-

Gas Evolved: The reaction of 3-methylbenzoic acid with thionyl chloride produces significant amounts of HCl and SO₂ gas. An efficient scrubbing system is essential for safety and environmental compliance.

-

Mixing: Efficient stirring is crucial to ensure homogeneity, especially during the two-phase amidation step. Baffles in the reactor can improve mixing.

-

Work-up: Handling larger volumes of organic solvent and aqueous waste requires appropriate equipment and waste disposal procedures.

Stage 2: Synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide

This stage involves the aza-Michael addition of N,3-dimethylbenzamide to acrylonitrile. This reaction is typically base-catalyzed. The choice of base is critical to avoid polymerization of acrylonitrile. A non-nucleophilic, strong base is preferred.

Laboratory-Scale Protocol (10 g scale)

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| N,3-Dimethylbenzamide | 149.19 | 10.0 g | 0.0670 |

| Acrylonitrile | 53.06 | 4.27 g (5.3 mL) | 0.0804 |

| Triton B (40% in Methanol) | 167.26 | 0.70 g (0.7 mL) | 0.00168 (catalytic) |

| Toluene | - | 50 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Brine | - | 30 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

To a 100 mL round-bottom flask, add N,3-dimethylbenzamide (10.0 g, 0.0670 mol) and toluene (50 mL).

-

Add Triton B (0.70 g, catalytic amount) to the mixture.

-

Heat the mixture to 50°C with stirring.

-

Slowly add acrylonitrile (4.27 g, 0.0804 mol) dropwise over 15 minutes.

-

Maintain the reaction at 50°C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction mixture to room temperature.

-

Wash the mixture with 1 M HCl (2 x 30 mL) to neutralize the catalyst, followed by brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure N-(2-cyanoethyl)-N,3-dimethylbenzamide.

Scale-Up Protocol (1 kg scale)

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| N,3-Dimethylbenzamide | 149.19 | 1.00 kg | 6.70 |

| Acrylonitrile | 53.06 | 427 g (0.53 L) | 8.04 |

| Triton B (40% in Methanol) | 167.26 | 70 g (70 mL) | 0.168 (catalytic) |

| Toluene | - | 5 L | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Brine | - | 3 L | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Scale-Up Considerations:

-

Acrylonitrile Handling: Acrylonitrile is toxic and flammable. All handling should be done in a well-ventilated fume hood or a closed system.

-

Exothermicity and Polymerization: The Michael addition can be exothermic. The addition of acrylonitrile should be controlled to maintain the desired reaction temperature. Uncontrolled exotherms can lead to the polymerization of acrylonitrile, which is a significant safety hazard.

-

Catalyst Quenching: The neutralization of the basic catalyst with acid on a large scale can also be exothermic and requires careful control of the addition rate and cooling.

-

Purification: Large-scale column chromatography can be resource-intensive. It is often preferable to develop a purification strategy based on crystallization or distillation if the properties of the final product allow.

Reaction Mechanism: Aza-Michael Addition

The cyanoethylation of the amide proceeds via a base-catalyzed aza-Michael addition mechanism.

Caption: Mechanism of the base-catalyzed aza-Michael addition.

-

Deprotonation: The base removes the proton from the amide nitrogen, forming a resonance-stabilized amide anion.

-

Nucleophilic Attack: The amide anion acts as a nucleophile and attacks the β-carbon of acrylonitrile.

-

Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base (or another proton source) to yield the final product.

Quality Control and In-Process Checks

To ensure the success of the scale-up, the following in-process controls are recommended:

| Stage | Parameter to Monitor | Analytical Method |

| Stage 1 | Consumption of 3-methylbenzoic acid | TLC, GC-MS |

| Formation of N,3-dimethylbenzamide | TLC, GC-MS, ¹H NMR | |

| Stage 2 | Consumption of N,3-dimethylbenzamide | TLC, GC-MS |

| Formation of final product | TLC, GC-MS, ¹H NMR | |

| Final Product | Purity | HPLC, GC-MS |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Safety Considerations

-

Thionyl Chloride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Acrylonitrile: Toxic, flammable, and a potential carcinogen. Handle with extreme care in a well-ventilated area or closed system.

-

Exothermic Reactions: Both stages of the synthesis involve exothermic steps. Proper temperature control and monitoring are crucial, especially during scale-up.[2][3][4]

-

Pressure Build-up: The reaction of thionyl chloride generates gaseous byproducts. Ensure the reaction vessel is not a closed system and is properly vented to a scrubber.

Conclusion

The described two-step synthesis of N-(2-cyanoethyl)-N,3-dimethylbenzamide is a robust and scalable process. By understanding the underlying chemistry and carefully considering the engineering challenges associated with increasing batch size, this protocol can be successfully implemented for the large-scale production of the target molecule. Adherence to safety protocols and implementation of in-process controls are paramount for a successful and safe scale-up campaign.

References

-

Katritzky, A. R., et al. (2008). Synthesis of DEET by Two Methods. Journal of Chemical Education, 87(3), 313-314. [Link]

-

Levin, M. (Ed.). (2011). Pharmaceutical Process Scale-Up (3rd ed.). CRC Press. [Link]

-

Cleanroom Technology. (2023). 4 factors to consider when scaling up pharmaceutical production. [Link]

-